Mephenesin

描述

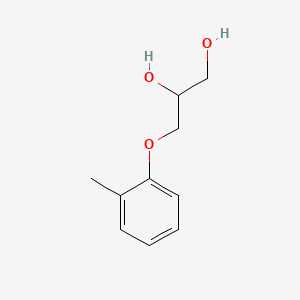

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2-methylphenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDYCNIAQWPBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023254 | |

| Record name | Mephenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly soluble | |

| Record name | Mephenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

59-47-2 | |

| Record name | (±)-Mephenesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mephenesin [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mephenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mephenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mephenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mephenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mephenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mephenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mephenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mephenesin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPHENESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B8PIR2954 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mephenesin: A Technical Guide to its Discovery, History, and Mechanisms

Abstract

Mephenesin (3-(o-tolyloxy)-1,2-propanediol), a centrally acting muscle relaxant, holds a significant place in the history of neuropharmacology. Its serendipitous discovery in the 1940s paved the way for the development of tranquilizing agents and offered new avenues for the treatment of muscle spasticity. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It details the seminal experiments that elucidated its mechanism of action, presents quantitative data on its efficacy and safety, and describes its chemical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the foundational science behind this historically important molecule.

Discovery and History

The discovery of this compound is a classic example of serendipity in drug development. In the post-World War II era, Dr. Frank M. Berger, while working at the British Drug Houses, was investigating compounds to preserve penicillin from bacterial contamination.[1][2] During toxicological studies of a series of α-substituted glycerol ethers, he observed that one compound, α:β-dihydroxy-γ-(2-methylphenoxy)-propane, produced a transient and reversible paralysis in laboratory animals, without causing respiratory depression at therapeutic doses.[1] This compound was later named Myanesin, and subsequently this compound.

Berger's initial findings, published in 1946 in the British Journal of Pharmacology, detailed the paralysing and lethal doses of this compound and related compounds in mice.[1] This was followed by a more in-depth study in 1947, which explored its mode of action, concluding that its effects were centrally mediated, likely at the level of the spinal cord and brainstem.[3] These discoveries were pivotal, as this compound became one of the first centrally acting muscle relaxants to be identified.

This compound was introduced into clinical practice for the treatment of muscle spasticity associated with various neurological conditions.[4] However, its clinical utility was limited by its short duration of action and a narrow therapeutic window.[5] Despite these limitations, the discovery of this compound's "tranquilizing" effect was a conceptual breakthrough that directly inspired Berger and his colleagues to synthesize derivatives with improved pharmacokinetic properties, leading to the development of meprobamate, the first blockbuster anti-anxiety drug.[5] this compound is no longer widely used in North America but remains available in some countries.[5]

Chemical Synthesis

The synthesis of this compound is a relatively straightforward procedure starting from o-cresol.

Reaction Scheme:

References

- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. The effect of this compound in spastic paralysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Full text of "Physiological Pharmacology Volume 2" [archive.org]

- 4. A study of subunit selectivity, mechanism and site of action of the delta selective compound 2 (DS2) at human recombinant and rodent native GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subunit-selective modulation of GABAA receptors by the non-steroidal anti-inflammatory agent, mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Mephenesin: An In-Depth Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenesin, a centrally acting skeletal muscle relaxant, has been a subject of pharmacological interest for its effects on the central nervous system (CNS), particularly the spinal cord and brainstem. Though an older therapeutic agent, a comprehensive understanding of its mechanism of action at the molecular and synaptic levels remains crucial for the development of novel therapeutics targeting muscle spasticity and related neurological conditions. This technical guide provides a detailed overview of the current understanding of this compound's mechanism of action, consolidating available quantitative data, outlining key experimental protocols, and visualizing the involved signaling pathways.

Core Mechanism of Action: Spinal Cord and Polysynaptic Reflex Inhibition

The primary therapeutic effect of this compound is attributed to its depressant action on the central nervous system, with a pronounced selectivity for the spinal cord over higher brain centers at clinical doses.[1] It does not directly act on skeletal muscle fibers or the neuromuscular junction.[2] Instead, its muscle relaxant properties arise from the inhibition of polysynaptic reflex arcs within the spinal cord.[2][3][4]

Electrophysiological Evidence

Studies in animal models, primarily spinal cats, have provided quantitative insights into this compound's effects on spinal reflexes.

-

Polysynaptic Reflexes: this compound causes a significant and dose-dependent reduction in polysynaptic reflexes.[4] Intravenous administration of 12.5-50 mg/kg of this compound in unanesthetized spinal cats leads to a marked decrease in the polysynaptic ventral root reflexes.[4] At doses that abolish the polysynaptic reflex contractions, the area of the polysynaptic component of the ventral root potential is reduced by approximately 50%.[2]

-

Monosynaptic Reflexes: In contrast to its potent effect on polysynaptic pathways, this compound has a minimal effect on monosynaptic reflexes, such as the knee-jerk reflex, at therapeutic doses.[2][4] This selectivity for polysynaptic pathways is a key feature of its mechanism of action.

-

Dorsal Root Potentials: this compound has been observed to slightly decrease the dorsal root potential in spinal cats.[4]

| Parameter | Animal Model | Dosage (i.v.) | Effect | Reference |

| Polysynaptic Reflex | Spinal Cat | 12.5-50 mg/kg | Significant, dose-dependent reduction | [4] |

| Polysynaptic Ventral Root Potential | Spinal Cat | Abolishing dose for reflex | ~50% reduction in area | [2] |

| Monosynaptic Reflex | Spinal Cat | Therapeutic doses | Minimal effect | [2][4] |

| Dorsal Root Potential | Spinal Cat | 12.5-50 mg/kg | Slight decrease | [4] |

Molecular Targets and Neurotransmitter System Interactions

While the precise molecular targets of this compound are not fully elucidated, evidence suggests interactions with both excitatory and inhibitory neurotransmitter systems.

Glutamatergic System: Potential NMDA Receptor Antagonism

GABAergic System: Enhancement of Inhibitory Transmission

There is evidence to suggest that this compound may enhance the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[3] This potentiation of GABAergic transmission would lead to increased inhibition of motor neurons, contributing to muscle relaxation. As with its effects on the glutamatergic system, quantitative data detailing the extent of this potentiation are lacking.

Ion Channel Modulation

This compound has been observed to block inward sodium and calcium currents in neurons.[5] The blockade of voltage-gated sodium channels would reduce neuronal excitability, while the inhibition of calcium channels could decrease neurotransmitter release at presynaptic terminals. Specific IC50 values or the concentrations at which these effects occur have not been definitively established.

Experimental Protocols

The following sections detail generalized protocols for key experimental techniques used to study the mechanism of action of compounds like this compound.

In Vitro Electrophysiology: Spinal Cord Slice Preparation and Recording

This protocol describes the methodology for preparing spinal cord slices to record the electrophysiological effects of this compound on spinal neurons.

1. Animal Preparation and Spinal Cord Extraction:

- Anesthetize an adult rat or mouse according to approved institutional protocols.

- Perform a laminectomy to expose the lumbar or thoracic spinal cord.

- Rapidly dissect the desired segment of the spinal cord and transfer it to ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.

2. Slicing:

- Mount the spinal cord segment onto the stage of a vibrating microtome.

- Cut transverse or sagittal slices (typically 300-400 µm thick) in the ice-cold, oxygenated aCSF cutting solution.

- Transfer the slices to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for a recovery period of at least 1 hour.

3. Electrophysiological Recording:

- Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature.

- Visualize individual neurons (e.g., motor neurons or interneurons) using differential interference contrast (DIC) microscopy.

- Perform whole-cell patch-clamp recordings using borosilicate glass pipettes filled with an appropriate internal solution.

- Record synaptic activity (e.g., postsynaptic currents or potentials) evoked by electrical stimulation of dorsal roots or surrounding interneurons.

- Bath-apply this compound at various concentrations to the perfusing aCSF and record changes in synaptic transmission and neuronal excitability.

Radioligand Binding Assay: Competitive Binding for NMDA Receptors

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for the NMDA receptor.

1. Membrane Preparation:

- Homogenize rat brain tissue (e.g., cortex or hippocampus) in ice-cold buffer.

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

- Wash the membrane pellet multiple times by resuspension and centrifugation.

- Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

- In a multi-well plate, combine the prepared brain membranes, a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653), and varying concentrations of this compound.

- Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled NMDA antagonist).

- Incubate the plate to allow the binding to reach equilibrium.

- Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes.

- Wash the filters with ice-cold buffer to remove unbound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the concentration of this compound to generate a competition curve.

- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

- Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed signaling pathways and logical relationships in the mechanism of action of this compound.

Conclusion

This compound exerts its primary muscle relaxant effects through the selective inhibition of polysynaptic reflexes in the spinal cord. While its precise molecular interactions are not fully characterized with modern quantitative metrics, the available evidence points towards a multi-target mechanism involving potential antagonism of NMDA receptors, potentiation of GABAergic transmission, and blockade of voltage-gated sodium and calcium channels. Further research employing contemporary electrophysiological and pharmacological techniques is warranted to definitively elucidate the quantitative aspects of these interactions and to refine our understanding of this foundational muscle relaxant. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for such future investigations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, methocarbamol, chlordiazepoxide and diazepam: actions on spinal reflexes and ventral root potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Mephenesin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for Mephenesin (3-(o-tolyloxy)-1,2-propanediol), a centrally acting muscle relaxant. The following sections detail various synthetic routes, present quantitative data in a structured format, provide in-depth experimental protocols, and visualize the reaction pathways.

Introduction

This compound, a cresol glyceryl ether, has been utilized for its muscle relaxant properties since the 1950s.[1][2] Its synthesis has evolved, with several methods being developed to improve yield, purity, and enantioselectivity. This guide explores the most common and effective synthesis pathways, providing critical technical details for research and development professionals.

Core Synthesis Pathways

The synthesis of this compound primarily revolves around the formation of an ether linkage between o-cresol and a three-carbon glycerol backbone. The main approaches include the Williamson ether synthesis and its variations, as well as greener methods utilizing glycerol and its derivatives.

Williamson-like Ether Synthesis

A prevalent method for synthesizing this compound is a variation of the Williamson ether synthesis, which involves the reaction of an ortho-substituted phenol with a glycerol derivative.[3] A common approach utilizes 2-methylphenol (o-cresol) and 3-chloro-1,2-propanediol.[4]

This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The reaction can be accelerated using microwave irradiation.[4]

Caption: Williamson-like synthesis of this compound.

Synthesis from Glycerol and o-Cresol

More environmentally friendly methods have been developed that utilize glycerol, a readily available and renewable resource. One such method involves the direct reaction of glycerol with 2-methylphenol in the presence of a palladium catalyst.[4] Another approach uses glycerol carbonate as an alkylating agent for o-cresol.[5] An industrial-scale process has also been described that reacts glycerol with cresol at high temperatures using sodium acetate as a catalyst.[6]

Caption: this compound synthesis from glycerol and o-cresol.

Chiral Synthesis of (S)-Mephenesin

For applications requiring enantiomerically pure this compound, a chiral synthesis has been developed. One reported method achieves the synthesis of (S)-Mephenesin from 2-cresol in four steps with a high enantiomeric excess.[7] The key step for inducing chirality is the L-proline catalyzed α-aminoxylation of 3-(2-methyl-phenoxy)propanal.[7]

Caption: Workflow for the chiral synthesis of (S)-Mephenesin.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the different synthesis pathways for this compound.

Table 1: Comparison of this compound Synthesis Pathways

| Synthesis Pathway | Starting Materials | Catalyst/Reagents | Temperature (°C) | Time | Yield (%) |

| Williamson-like Ether Synthesis[4] | o-Cresol, 3-Chloro-1,2-propanediol | NaOH, DMF | 210 | 15 min | 94 |

| Glycerol & o-Cresol (Industrial)[6] | m-Cresol, Glycerol | Sodium Acetate | 250 | 12 h | ~60% conversion |

| Chiral Synthesis[7] | 2-Cresol | L-proline (for key step) | - | 4 steps | 56 (overall) |

| Glycerol & o-Cresol (Catalytic)[4] | 2-Methylphenol, Glycerol | PdCl2, K2CO3, TBAB | 60 | 5 h | - |

Table 2: Enantiomeric Purity of Chiral Synthesis

| Product | Enantiomeric Excess (%) |

| (S)-Mephenesin[7] | >98 |

Detailed Experimental Protocols

Microwave-Assisted Williamson-like Ether Synthesis[4]

Materials:

-

ortho-substituted phenol (1.0 equivalent)

-

1,2-dihydroxy-3-chloropropane (0.9-2.5 equivalents)

-

Sodium hydroxide (0.9-2.5 equivalents)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

Procedure:

-

Dissolve the ortho-substituted phenol (1.0 equivalent) and 1,2-dihydroxy-3-chloropropane (0.9-2.5 equivalents) in DMF (2 mL) in the presence of sodium hydroxide (0.9-2.5 equivalents).

-

Subject the reaction mixture to microwave irradiation in a Biotage Initiator at 210°C for 15 minutes.

-

After cooling, dilute the reaction mixture and extract with EtOAc (10 mL).

-

Wash the organic layer with H₂O (10 mL).

-

Separate the organic phase and extract the aqueous phase with EtOAc (3 x 50 mL).

-

Combine the organic layers and wash with H₂O (2 x 50 mL), followed by a brine wash.

-

Dry the organic layer over Na₂SO₄ and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel flash chromatography using a 1-5% MeOH/CHCl₃ gradient to obtain (R/S)-3-(2-methylphenoxy)-1,2-propanediol.

Industrial Synthesis from Glycerol and Cresol[6]

Materials:

-

meta-Cresol

-

Glycerol

-

Sodium acetate

-

Xylene

-

Water

Procedure:

-

Charge a reaction vessel with 330 lb of meta-cresol, 150 lb of glycerol, and 25 lb of sodium acetate.

-

Heat the reaction mixture to 250°C. Water of reaction will distill off.

-

Continue heating for approximately 12 hours, at which point about 60% of the glycerol will have been converted.

-

Cool the batch and add 50 gallons of water and 150 lb of xylene.

-

Allow the mixture to stratify into an aqueous layer (containing unreacted glycerol, polyglycerols, and sodium acetate) and a non-aqueous layer (containing the this compound product and unreacted cresol in xylene).

-

Separate the layers. The aqueous layer can be processed to recover glycerol and sodium acetate for reuse.

-

Distill the non-aqueous layer to recover xylene and cresol, which can also be reused.

-

Redistillation of the resulting ether mixture is typically required to remove residual cresol.

References

- 1. This compound | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (59-47-2) for sale [vulcanchem.com]

- 3. askfilo.com [askfilo.com]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. researchgate.net [researchgate.net]

The Pharmacological Profile of Mephenesin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephenesin is a centrally acting skeletal muscle relaxant first introduced in the mid-20th century. While its use has largely been superseded by newer agents with more favorable pharmacokinetic and pharmacodynamic profiles, a comprehensive understanding of its pharmacological properties remains valuable for researchers in neuropharmacology and drug development. This technical guide provides an in-depth review of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile. This document synthesizes available data, presents it in a structured format, and outlines key experimental methodologies for its study, adhering to a technical focus for a scientific audience.

Introduction

This compound, with the chemical name 3-(2-methylphenoxy)propane-1,2-diol, is a cresol glyceryl ether derivative.[1] It was one of the first centrally acting muscle relaxants to be used clinically for the symptomatic relief of painful muscle spasms associated with musculoskeletal conditions.[2][3] Despite its relatively short duration of action and a narrow therapeutic index, its study has provided valuable insights into the mechanisms of central muscle relaxation.[4][5] This guide aims to provide a detailed overview of the pharmacological characteristics of this compound.

Mechanism of Action

This compound's primary mechanism of action is the depression of the central nervous system (CNS), specifically at the level of the spinal cord and brainstem.[2][6] It does not exert a direct effect on skeletal muscle fibers.[2] Instead, its muscle relaxant properties are a consequence of its inhibitory effects on polysynaptic reflex arcs within the spinal cord, which are crucial for the maintenance of muscle tone and the propagation of spasm-inducing neural signals.[6][7]

The precise molecular targets of this compound are not fully elucidated, but evidence suggests a multi-target mechanism:

-

Inhibition of Polysynaptic Reflexes: this compound has been shown to abolish polysynaptic reflex contractions in animal models, indicating its primary action on spinal interneurons.[7][8]

-

NMDA Receptor Antagonism: There is evidence to suggest that this compound may act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[5][6] This action would contribute to its CNS depressant effects by reducing excitatory glutamatergic neurotransmission.

-

Modulation of GABAergic Transmission: It is also proposed that this compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[9] However, direct, high-affinity binding to GABA-A receptors has not been definitively established.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of skeletal muscle hypertonicity, leading to muscle relaxation. This alleviates the pain associated with muscle spasms.[2]

Secondary pharmacodynamic effects include:

-

Sedation: Due to its CNS depressant activity, this compound often causes drowsiness and sedation.[2]

-

Anxiolytic Effects: A mild anxiolytic effect has also been reported, likely linked to its general CNS depressant properties.

The dose-response relationship for this compound is characterized by a narrow therapeutic window, with the potential for significant CNS depression at higher doses.[5]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and a short duration of action.[5]

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed after oral administration. | [5] |

| Metabolism | Primarily metabolized in the liver. | [10] |

| Excretion | Excreted mainly by the kidneys as metabolites. | [10] |

| Duration of Action | Short, necessitating frequent dosing. | [5] |

Note: Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life for this compound in humans are not well-documented in recent literature.

Therapeutic Uses

Clinically, this compound has been used for:

-

Symptomatic relief of painful muscle spasms associated with musculoskeletal conditions such as strains, sprains, and back injuries.[3]

-

As an antidote for strychnine poisoning.[5]

Its use has declined due to the availability of agents with a better safety and efficacy profile.[5]

Safety and Toxicology

The safety profile of this compound is a significant factor in its limited clinical use.

| Adverse Effect | Description | Reference |

| CNS Depression | Drowsiness, dizziness, lassitude, and ataxia are common. | [2] |

| Respiratory Depression | Can occur at high doses, particularly in combination with other CNS depressants. | [5] |

| Hypersensitivity Reactions | Allergic reactions, including skin rashes, have been reported. | [2] |

| Abuse and Dependence | Cases of abuse and dependence have been documented. | [7] |

Drug Interactions

| Interacting Drug Class | Effect | Reference |

| CNS Depressants (e.g., alcohol, benzodiazepines, opioids) | Additive CNS and respiratory depression. | [5] |

Experimental Protocols

In Vivo Assessment of Muscle Relaxant Activity (Polysynaptic Reflex Inhibition)

This protocol is a representative model based on early studies to assess the central muscle relaxant effects of this compound in an animal model.

Objective: To measure the inhibitory effect of this compound on polysynaptic reflexes in an anesthetized cat model.

Materials:

-

Adult cats

-

Anesthetic (e.g., pentobarbital)

-

This compound solution for intravenous administration

-

Stimulating and recording electrodes

-

Electromyograph (EMG) amplifier and data acquisition system

-

Surgical instruments for nerve exposure

Procedure:

-

Anesthetize the cat and maintain a stable level of anesthesia throughout the experiment.

-

Perform a laminectomy to expose the spinal cord.

-

Isolate and expose the homolateral femoral nerve for stimulation and the tibialis anterior muscle for EMG recording.[7]

-

Insert stimulating electrodes into the femoral nerve and recording electrodes into the tibialis anterior muscle.

-

Deliver supramaximal electrical stimuli to the femoral nerve to elicit a polysynaptic reflex contraction of the tibialis anterior muscle.

-

Record the baseline EMG response for a series of stimulations.

-

Administer a dose of this compound intravenously.

-

Repeat the nerve stimulation and record the post-drug EMG response.

-

Continue to administer increasing doses of this compound and record the corresponding changes in the reflex response to establish a dose-response relationship.

-

Analyze the EMG data to quantify the percentage of inhibition of the polysynaptic reflex at each dose.

Determination of this compound in Plasma by HPLC

This protocol is based on published methods for the quantification of this compound in biological matrices.[1][2][11]

Objective: To determine the concentration of this compound in human plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

-

Reversed-phase C18 column (e.g., Spheri-5-RP-18)[1]

-

This compound analytical standard

-

Internal standard (IS)

-

Human plasma samples

-

Diethyl ether (extraction solvent)[2]

-

Mobile phase: Methanol:water (70:30, v/v), pH adjusted to 3.0 with o-phosphoric acid[1]

-

Centrifuge

-

Evaporator

Procedure:

-

Sample Preparation:

-

To 1 mL of plasma sample, add the internal standard.

-

Add 5 mL of diethyl ether and vortex for 2 minutes for liquid-liquid extraction.[2]

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

HPLC Analysis:

-

Set the HPLC system parameters:

-

Inject the prepared sample onto the HPLC system.

-

-

Quantification:

-

Generate a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the plasma samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

-

Visualizations

Proposed Mechanism of Action at the Spinal Cord Level

Caption: Proposed inhibitory action of this compound on spinal interneurons.

Experimental Workflow for In Vivo Polysynaptic Reflex Measurement

Caption: Workflow for assessing this compound's effect on spinal reflexes.

Conclusion

This compound serves as a classic example of a centrally acting muscle relaxant whose primary site of action is the spinal cord. While its clinical utility is limited by its pharmacokinetic and safety profile, its study has been foundational in the understanding of central muscle relaxation. The lack of detailed quantitative binding and pharmacokinetic data in readily accessible literature highlights the challenges in retrospectively characterizing older pharmaceutical agents to modern standards. Future research on novel centrally acting muscle relaxants can still draw valuable lessons from the pharmacological profile of this compound, particularly concerning the importance of the therapeutic index and the potential for multi-target mechanisms of action within the CNS.

References

- 1. Stability indicating HPLC method for simultaneous determination of this compound and diclofenac diethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of this compound in plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. adooq.com [adooq.com]

- 7. Some studies on peripheral actions of this compound, methocarbamol and diazepam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Some studies on peripheral actions of this compound, methocarbamol and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsr.com [ijpsr.com]

Mephenesin Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenesin, a centrally acting muscle relaxant, has historically served as a scaffold for the development of related therapeutic agents. Its mechanism of action, primarily centered on the modulation of spinal cord polysynaptic reflexes, has been a subject of study for decades. Understanding the nuanced relationship between the chemical structure of this compound and its pharmacological activity is crucial for the rational design of novel muscle relaxants with improved therapeutic indices. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, key structural features influencing its activity, and relevant experimental protocols for its evaluation.

Core Structure and Mechanism of Action

This compound, chemically known as 3-(2-methylphenoxy)propane-1,2-diol, is a propanediol derivative. Its core structure consists of a substituted aromatic ring linked via an ether bond to a glycerol backbone.[1]

The primary mechanism of action of this compound is the depression of the central nervous system, with a pronounced effect on the spinal cord.[2] It selectively inhibits polysynaptic reflexes, which are complex neural circuits in the spinal cord involving one or more interneurons that modulate motor neuron activity.[3][4][5] By dampening the excitability of these interneuronal pathways, this compound reduces muscle hypertonicity and spasms. While the precise molecular targets are not fully elucidated, evidence suggests that this compound may potentiate GABAergic inhibition and reduce the release of excitatory neurotransmitters like glutamate.[3] There are also indications that this compound may act as an antagonist at NMDA receptors.[2]

Structure-Activity Relationship (SAR) Analysis

Key Structural Features Influencing Activity:

-

Aromatic Ring: The nature and position of substituents on the aromatic ring are critical for activity.

-

Ether Linkage: The ether oxygen is a key feature connecting the aromatic and propanediol moieties.

-

Propanediol Moiety: The 1,2-diol group is essential for its pharmacological effects. Modifications to this group significantly impact activity.

A study by Bowser-Riley et al. (1989) on a series of this compound analogues provided valuable qualitative SAR insights. The study found that the ability of these compounds to alter the threshold for convulsions was dependent on a simple molecular skeleton. Specifically, compounds possessing a negatively polarized group located in the same plane as and approximately 4.5 Å from the aromatic nucleus were found to increase the convulsion thresholds, suggesting a correlation with muscle relaxant-like activity.[6][7] Conversely, compounds with a positively polarized group at the same location reduced the thresholds.[6][7]

Illustrative Quantitative SAR Data

To facilitate a comparative analysis, the following table presents hypothetical quantitative data for a series of this compound analogs. This data is illustrative and based on the qualitative SAR principles described above, where the introduction of a negatively polarized group at an optimal distance from the aromatic ring enhances muscle relaxant activity. The activity is represented as the concentration required to inhibit the polysynaptic reflex in a spinal cord slice preparation by 50% (IC50).

| Compound | R1 (Aromatic Ring Substitution) | R2 (Propanediol Moiety Modification) | IC50 (µM) for Polysynaptic Reflex Inhibition (Hypothetical) |

| This compound | 2-Methyl | -OH | 150 |

| Analog 1 | 4-Chloro | -OH | 100 |

| Analog 2 | 2,6-Dimethyl | -OH | 250 |

| Analog 3 | 2-Methyl | -OCH3 | > 500 |

| Analog 4 | 2-Methyl, 4-Nitro | -OH | 50 |

| Analog 5 | 2-Trifluoromethyl | -OH | 80 |

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values.

Experimental Protocols

The evaluation of the muscle relaxant activity of this compound and its analogs is primarily conducted using electrophysiological techniques on in vitro spinal cord preparations. This allows for the direct measurement of the compounds' effects on synaptic transmission in the relevant neural circuits.

In Vitro Spinal Cord Slice Preparation and Polysynaptic Reflex Recording

Objective: To assess the inhibitory effect of test compounds on polysynaptic reflexes in isolated rodent spinal cord slices.

Materials:

-

Adult Sprague-Dawley rats (200-250 g)

-

Sucrose-based artificial cerebrospinal fluid (aCSF), ice-cold and oxygenated (95% O2 / 5% CO2)

-

Recording aCSF, oxygenated

-

Vibrating microtome (vibratome)

-

Recording chamber

-

Glass microelectrodes

-

Electrophysiology recording setup (amplifier, digitizer, data acquisition software)

-

Bipolar stimulating electrode

Methodology:

-

Animal Anesthesia and Spinal Cord Dissection:

-

Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine).

-

Perform a laminectomy to expose the lumbar spinal cord.

-

Rapidly dissect the lumbar spinal cord and transfer it to ice-cold, oxygenated sucrose-aCSF.

-

-

Spinal Cord Slice Preparation:

-

Embed the spinal cord in an agar block.

-

Mount the block on the vibratome stage.

-

Cut transverse slices (300-400 µm thick) in the ice-cold sucrose-aCSF.

-

Transfer the slices to a holding chamber containing oxygenated recording aCSF and allow them to recover at room temperature for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber and continuously perfuse with oxygenated recording aCSF.

-

Place a bipolar stimulating electrode on the dorsal root entry zone.

-

Using a glass microelectrode filled with an appropriate internal solution, obtain a whole-cell patch-clamp recording from a motor neuron in the ventral horn.

-

Deliver electrical stimuli to the dorsal root to evoke synaptic responses in the motor neuron. A polysynaptic reflex is characterized by a long-latency, prolonged barrage of excitatory postsynaptic potentials (EPSPs).

-

-

Compound Application and Data Analysis:

-

Establish a stable baseline recording of the polysynaptic reflex.

-

Bath-apply the test compound at various concentrations.

-

Record the changes in the amplitude and duration of the polysynaptic reflex.

-

Wash out the compound to observe recovery.

-

Analyze the data to determine the concentration-response relationship and calculate the IC50 value for the inhibition of the polysynaptic reflex.

-

Signaling Pathway

This compound's primary action is the inhibition of polysynaptic reflexes within the spinal cord. This is achieved by modulating the activity of interneurons that form the crucial links between sensory input and motor output.

The following diagram illustrates the proposed signaling pathway for this compound's action. Sensory information from muscle spindles enters the spinal cord via the dorsal root and synapses on interneurons. In a polysynaptic reflex, these interneurons then synapse on motor neurons in the ventral horn, leading to muscle contraction. This compound is thought to act on these interneurons, reducing their excitability and thereby dampening the signal transmission to the motor neurons.

Conclusion

The structure-activity relationship of this compound underscores the importance of the propanediol moiety and the nature of the aromatic ring substituents in determining its muscle relaxant properties. While the precise molecular targets remain an area of active investigation, its primary mechanism of inhibiting spinal polysynaptic reflexes is well-established. The experimental protocols and SAR insights provided in this guide offer a framework for the continued exploration and development of novel, safer, and more efficacious centrally acting muscle relaxants. Future research focusing on the synthesis and quantitative evaluation of a wider range of analogs will be instrumental in refining our understanding of the this compound SAR and in the design of next-generation therapeutics for musculoskeletal disorders.

References

- 1. This compound | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. An evaluation of the structure-activity relationships of a series of analogues of this compound and strychnine on the response to pressure in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An evaluation of the structure-activity relationships of a series of analogues of this compound and strychnine on the response to pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Mephenesin as an Antidote for Strychnine Poisoning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strychnine, a potent convulsive toxicant, acts as a competitive antagonist at postsynaptic glycine receptors in the spinal cord, leading to uncontrolled neuronal firing and severe muscle spasms. Historically, the centrally acting muscle relaxant mephenesin was investigated and utilized as an antidote for strychnine poisoning. This technical guide provides a comprehensive overview of the use of this compound in this context, detailing its mechanism of action, summarizing available quantitative data from key experimental studies, and outlining relevant experimental methodologies. The guide also includes visualizations of the involved signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals. While this compound has been largely superseded by agents with a wider therapeutic index, such as benzodiazepines, a review of its historical application and mechanism provides valuable insights into the principles of managing neurotoxic convulsions.

Introduction

Strychnine poisoning presents a dramatic and life-threatening clinical picture characterized by generalized muscle rigidity, opisthotonus, and violent tonic-clonic seizures.[1] The underlying mechanism of this toxicity is the specific and competitive antagonism of the inhibitory neurotransmitter glycine at its receptors, primarily in the spinal cord.[2][3] This blockade of inhibition allows for unchecked excitatory signaling, resulting in the characteristic convulsive state. Death typically results from respiratory failure due to the tetanic contraction of respiratory muscles.[1]

This compound, a centrally acting muscle relaxant, was historically explored as a functional antagonist to the effects of strychnine. Its ability to depress polysynaptic reflexes in the spinal cord offered a logical approach to counteracting the hyperexcitability induced by strychnine. This document consolidates the scientific understanding of this compound as a strychnine antidote, with a focus on the quantitative and methodological details pertinent to a scientific audience.

Mechanism of Action

Strychnine: Antagonism of Glycinergic Inhibition

Strychnine exerts its toxic effects by binding to the allosteric site on the glycine receptor, a ligand-gated chloride ion (Cl-) channel.[2] In the central nervous system, particularly the spinal cord, glycine acts as a primary inhibitory neurotransmitter. The binding of glycine to its receptor opens the Cl- channel, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane. This hyperpolarization increases the threshold for neuronal firing, thus exerting an inhibitory effect.

Strychnine competitively blocks the binding of glycine to its receptor, preventing the influx of chloride ions. This loss of inhibitory signaling results in a state of disinhibition, where motor neurons are more easily activated by excitatory neurotransmitters. The consequence is an exaggerated response to sensory stimuli, leading to the characteristic generalized muscle contractions.[3]

This compound: Central Muscle Relaxation

This compound's primary mechanism of action is the depression of polysynaptic pathways in the spinal cord and brainstem. It is believed to act on internuncial neurons, which are responsible for modulating motor neuron activity. By inhibiting these polysynaptic reflexes, this compound reduces the transmission of nerve impulses that lead to muscle hyperactivity and spasms.

While the precise molecular targets are not fully elucidated, evidence suggests that this compound may potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By enhancing GABAergic transmission, this compound would further contribute to the dampening of neuronal excitability, thereby counteracting the effects of strychnine.

Quantitative Data from Experimental Studies

The following table summarizes the key quantitative findings from a pivotal study investigating the efficacy of this compound in antagonizing strychnine-induced convulsions in an animal model.

| Parameter | Value | Animal Model | Reference |

| Increase in ED50 for Strychnine Convulsions | 1.6 times | Mouse | Bowser-Riley et al. (1988)[4][5] |

ED50 (Median Effective Dose) refers to the dose of strychnine required to produce convulsions in 50% of the test subjects.

Experimental Protocols

Determination of Anticonvulsant Efficacy (Based on Bowser-Riley et al., 1988)

-

Animal Model: The study utilized mice as the experimental subjects.

-

Induction of Convulsions: A dose-response relationship for strychnine-induced convulsions was established. This likely involved administering varying doses of strychnine to different groups of mice to determine the dose that caused convulsions in 50% of the animals (ED50).

-

Antidote Administration: this compound was administered to a separate group of mice prior to the administration of strychnine.

-

Endpoint Measurement: The primary endpoint was the occurrence of convulsions. The dose of strychnine required to induce convulsions in the presence of this compound was determined and compared to the baseline ED50 of strychnine alone.

-

Data Analysis: The shift in the dose-response curve for strychnine in the presence of this compound was quantified to determine the protective effect of this compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for studying the antagonism of strychnine poisoning by this compound.

Discussion and Limitations

The available data, though limited, indicates that this compound can antagonize the convulsive effects of strychnine, as evidenced by the increase in the ED50 for strychnine-induced convulsions.[5] This aligns with its known mechanism as a central muscle relaxant that depresses spinal polysynaptic reflexes.

However, the clinical utility of this compound is hampered by significant limitations. It has a short duration of action, necessitating frequent administration to maintain a therapeutic effect. More critically, this compound exhibits a narrow therapeutic index, with a greater effect on the spinal cord than the brain. This can lead to profound respiratory depression at doses required for effective muscle relaxation. The risk of respiratory arrest is a major concern, particularly when used in a patient already compromised by strychnine-induced respiratory muscle spasm.

Conclusion

This compound represents an early pharmacological approach to the management of strychnine poisoning, acting as a functional antagonist to the induced neuromuscular hyperexcitability. While experimental evidence supports its ability to counteract strychnine's convulsive effects, its unfavorable safety profile, particularly the risk of respiratory depression, has led to its replacement by safer and more effective agents. Current standard of care for strychnine poisoning focuses on supportive measures, including airway management and the use of benzodiazepines (e.g., diazepam) or barbiturates to control seizures. These agents offer a wider therapeutic window and a more favorable risk-benefit profile.

For drug development professionals, the story of this compound and strychnine underscores the critical importance of the therapeutic index in the development of antidotes for neurotoxic agents. Future research in this area should focus on developing highly specific antagonists with minimal off-target effects to ensure both efficacy and patient safety.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. phonation threshold pressure: Topics by Science.gov [science.gov]

- 3. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Investigations into the origin of the high pressure neurological syndrome: the interaction between pressure, strychnine and 1,2-propandiols in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Mephenesin's Effect on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephenesin, a centrally acting muscle relaxant, has been a subject of pharmacological interest for its effects on the central nervous system (CNS). This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its impact on spinal cord reflexes and its interactions with key neurotransmitter systems. This document synthesizes quantitative data from key experimental studies, outlines detailed experimental protocols, and presents visual representations of the underlying neural pathways and experimental workflows to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

This compound (3-(2-methylphenoxy)propane-1,2-diol) is a carbamate derivative recognized for its muscle relaxant properties.[1][2] It acts primarily on the central nervous system to alleviate muscle spasticity and is believed to exert its effects through the modulation of neuronal activity within the spinal cord and brain.[3][4] While its clinical use has been largely superseded by newer agents with more favorable pharmacokinetic profiles, this compound remains a valuable tool for understanding the fundamental mechanisms of centrally mediated muscle relaxation.[2] This guide delves into the technical details of its action, providing a granular look at the experimental evidence that has defined its pharmacological profile.

Mechanism of Action

This compound's primary effect is the depression of the central nervous system, leading to a reduction in skeletal muscle tone.[4] This is achieved not by a direct action on the muscle fibers themselves, but by modulating the excitability of neurons within the CNS that control muscle activity.[5] The principal sites of action are the spinal cord and, to a lesser extent, higher brain centers.[3][4]

Action on Spinal Cord Reflexes

This compound demonstrates a preferential inhibition of polysynaptic reflexes over monosynaptic reflexes within the spinal cord.[1][6] Polysynaptic reflexes, which involve one or more interneurons, are more susceptible to the drug's effects than the direct connection between a sensory and motor neuron in a monosynaptic reflex arc.[1][6] This selectivity suggests that this compound's primary targets are the spinal interneurons.[7]

Interaction with Neurotransmitter Systems

The precise molecular targets of this compound are not fully elucidated, but evidence points to its interaction with two major neurotransmitter systems: the GABAergic and the glutamatergic systems.

-

GABAergic System: this compound is thought to potentiate the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. By enhancing GABAergic transmission, this compound increases the inhibitory tone on motor neurons, leading to muscle relaxation.[8]

-

Glutamatergic System: There is evidence to suggest that this compound may act as an antagonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptor.[6][9] By blocking the action of the excitatory neurotransmitter glutamate at these receptors, this compound can reduce neuronal excitability.

Quantitative Data

The following tables summarize the quantitative data from key in vivo studies investigating the effects of this compound on spinal cord reflexes.

| Table 1: Effect of this compound on Polysynaptic and Monosynaptic Reflexes in Unanesthetized Spinal Cats | |

| Dose (mg/kg, i.v.) | Effect on Polysynaptic Reflex |

| 12.5 - 50 | Significant and dose-dependent reduction[1] |

| Dose (mg/kg, i.v.) | Effect on Monosynaptic Ventral Root Reflex |

| 12.5 - 50 | Minimally affected[1] |

| Table 2: Effect of this compound on Ventral Root Potentials in Chloralose Anaesthetized Cats | |

| Effect | Observation |

| Reduction in polysynaptic component of ventral root potentials | Dose-dependent reduction[6] |

| Reduction in monosynaptic component of ventral root potentials | Reduced to a similar extent as the polysynaptic component[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on the CNS.

In Vivo Electrophysiology in Spinal Cats

Objective: To assess the effect of this compound on monosynaptic and polysynaptic spinal reflexes.

Animal Model: Adult cats.

Surgical Preparation:

-

Anesthesia is induced, and a tracheal cannula is inserted for artificial respiration if necessary.

-

A laminectomy is performed to expose the lumbar and sacral segments of the spinal cord (L6-S1).[1]

-

For spinal cat preparations, the spinal cord is transected at a higher level (e.g., thoracic).[2]

-

Dorsal and ventral roots of the desired spinal nerves (e.g., L7, S1) are carefully dissected and separated.[6]

Electrophysiological Recording:

-

The distal end of a cut dorsal root is placed on stimulating electrodes.

-

The corresponding ventral root is placed on recording electrodes to measure the evoked potentials.[6]

-

A reference electrode is placed in nearby tissue.

-

Stimulation parameters for the dorsal root are set to elicit both monosynaptic and polysynaptic responses. This typically involves single square-wave pulses of varying intensity and duration.

-

Ventral root potentials are amplified, filtered, and recorded using appropriate data acquisition software.

Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline).

-

The drug is administered intravenously (i.v.) at varying doses.[1]

Data Analysis:

-

The amplitudes of the monosynaptic and polysynaptic components of the ventral root potential are measured.

-

Dose-response curves are constructed to quantify the inhibitory effect of this compound on each reflex component.

Rotarod Test for Muscle Relaxation in Rats

Objective: To evaluate the muscle relaxant effects of this compound by assessing motor coordination.

Apparatus: Rotarod apparatus, consisting of a rotating rod.[3][4]

Procedure:

-

Rats are trained to walk on the rotating rod at a constant speed (e.g., 15-25 rpm).[4][10]

-

A baseline latency to fall from the rod is established for each animal.

-

This compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.

-

At specified time points after drug administration, the rats are placed back on the rotarod, and the latency to fall is recorded.[4]

Data Analysis:

-

The mean latency to fall for the this compound-treated group is compared to the vehicle-treated group.

-

A significant decrease in the latency to fall is indicative of muscle relaxation and impaired motor coordination.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion

This compound serves as a foundational compound for understanding the central mechanisms of muscle relaxation. Its preferential inhibition of polysynaptic reflexes highlights the crucial role of spinal interneurons in mediating muscle tone. While its clinical applications have diminished, its value in preclinical research remains significant. Further investigation into its precise molecular interactions with GABA and NMDA receptors will undoubtedly provide deeper insights into the complex regulation of neuronal excitability within the central nervous system. This guide provides a technical framework to support such ongoing and future research endeavors.

References

- 1. Serial recording of reflexes after feline spinal cord transection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory and excitatory perigenital-to-bladder spinal reflexes in the cat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rotarod test [pspp.ninds.nih.gov]

- 4. scribd.com [scribd.com]

- 5. youtube.com [youtube.com]

- 6. Frontiers | Microelectrode Array Recordings from the Ventral Roots in Chronically Implanted Cats [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biomed-easy.com [biomed-easy.com]

- 10. scribd.com [scribd.com]

An In-Depth Technical Guide to the Initial In Vitro Studies of Mephenesin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephenesin, a centrally acting muscle relaxant, has been utilized for its therapeutic effects on muscle spasticity. This technical guide provides a comprehensive overview of the foundational in vitro studies that have sought to elucidate its mechanism of action at the molecular and cellular levels. While the precise mechanisms remain a subject of ongoing investigation, initial research points towards a multi-target profile, primarily involving the modulation of inhibitory and excitatory neurotransmission within the spinal cord. This document collates available quantitative data, details relevant experimental methodologies, and presents visual representations of the implicated signaling pathways and experimental workflows to serve as a resource for researchers in pharmacology and drug development.

Introduction

This compound (3-(2-methylphenoxy)propane-1,2-diol) is a muscle relaxant that has been used to alleviate symptoms associated with skeletal muscle spasms. Its primary site of action is considered to be the central nervous system, particularly the spinal cord[1]. Early in vivo studies demonstrated its ability to depress polysynaptic reflexes, suggesting an effect on interneurons within the spinal cord[2]. This guide focuses on the initial in vitro experimental evidence that has begun to unravel the pharmacological basis of this compound's effects.

Mechanism of Action: In Vitro Evidence

Initial in vitro investigations into this compound's mechanism of action have explored its effects on several key components of neuronal signaling. The primary hypotheses revolve around its interaction with inhibitory neurotransmitter systems and its potential to modulate excitatory pathways.

Modulation of GABAergic Neurotransmission

A prevailing hypothesis is that this compound enhances the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic transmission is thought to lead to an increased inhibitory tone on motor neurons, resulting in muscle relaxation[1]. However, specific in vitro studies quantifying the direct interaction of this compound with GABA-A receptors, such as determining binding affinities (Ki) or IC50/EC50 values for GABA-A receptor currents, are not extensively detailed in the readily available literature.

Antagonism of NMDA Receptors

Several sources suggest that this compound may act as an N-methyl-D-aspartate (NMDA) receptor antagonist[3]. NMDA receptors are a subtype of ionotropic glutamate receptors that play a crucial role in excitatory synaptic transmission. Blockade of NMDA receptors would lead to a reduction in neuronal excitability. As with its effects on GABA-A receptors, direct quantitative in vitro data, such as IC50 values for the inhibition of NMDA-evoked currents or Ki values from receptor binding assays, are not prominently reported in initial studies.

Effects on Spinal Cord Neurons

In vitro studies on spinal cord preparations have provided some of the most direct evidence for this compound's action. Electrophysiological recordings from spinal neurons, particularly interneurons in the dorsal horn, are crucial for understanding its effects on reflex pathways. This compound has been shown to reduce the excitability of these neurons, which is consistent with its observed effects on polysynaptic reflexes in vivo[2]. These studies often involve measuring changes in neuronal firing rates, postsynaptic potentials, and synaptic currents in the presence of the drug.

Other Potential Mechanisms

Some research also points to a direct action of this compound on muscle fibers and a local anesthetic effect, which may contribute to its overall muscle-relaxant properties[4]. Additionally, its effects on other ligand-gated ion channels, such as glycine receptors, and voltage-gated ion channels, like sodium channels, have been considered but remain less explored in initial in vitro studies.

Quantitative Data

A significant challenge in summarizing the initial in vitro pharmacology of this compound is the limited availability of publicly accessible, quantitative data from standardized assays. The following table is intended to be populated as more specific data from receptor binding and electrophysiological studies become available.

| Target | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |

| GABA-A Receptor | Radioligand Binding | - | Ki | - | - |

| Whole-Cell Patch Clamp | - | IC50/EC50 | - | - | |

| NMDA Receptor | Radioligand Binding | - | Ki | - | - |

| Whole-Cell Patch Clamp | - | IC50 | - | - | |

| Voltage-Gated Na+ Channel | Whole-Cell Patch Clamp | - | IC50 | - | - |

| Glycine Receptor | Whole-Cell Patch Clamp | - | IC50/EC50 | - | - |

Data in this table is currently unavailable from the initial search results. It serves as a template for future findings.

Experimental Protocols

The following sections detail generalized protocols for key in vitro experiments relevant to the study of this compound's mechanism of action.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a target receptor (e.g., GABA-A or NMDA receptor).

Materials:

-

Cell membranes expressing the target receptor.

-

A radiolabeled ligand known to bind to the target receptor (e.g., [3H]muscimol for GABA-A receptors, [3H]MK-801 for NMDA receptors).

-

This compound at various concentrations.

-

Assay buffer.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the electrical currents flowing through ion channels in the membrane of a single cell.

Objective: To determine the effect of this compound on ion channel function (e.g., potentiation of GABA-A receptor currents or inhibition of NMDA receptor currents).

Materials:

-

Cells expressing the target ion channel (e.g., HEK293 cells transfected with receptor subunits or primary neurons).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Glass micropipettes.

-

Intracellular and extracellular recording solutions.

-

Agonist for the target receptor (e.g., GABA, NMDA).

-

This compound solution.

Procedure:

-

Prepare a cell culture for recording.

-

Fabricate a glass micropipette with a tip diameter of ~1-2 µm.

-

Fill the micropipette with intracellular solution and mount it on the headstage of the patch-clamp amplifier.

-

Under microscopic guidance, bring the micropipette into contact with the cell membrane to form a high-resistance seal (giga-seal).

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to the cell.

-

Apply the agonist to the cell to evoke ion channel currents.

-

Perfuse this compound at various concentrations and record the changes in the agonist-evoked currents.

-

Analyze the data to determine the IC50 or EC50 of this compound's effect on the channel currents.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.

References

- 1. The neuroleptic drug, fluphenazine, blocks neuronal voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational transitions and allosteric modulation in a heteromeric glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Arc of a Pioneering Muscle Relaxant: A Technical Guide to Mephenesin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenesin, a centrally acting muscle relaxant, holds a significant place in the annals of pharmacology. Its discovery in the 1940s marked a pivotal moment in the therapeutic management of muscle spasticity and ushered in a new era of understanding of centrally acting skeletal muscle relaxants. This technical guide provides an in-depth exploration of the historical context of this compound, from its serendipitous discovery to its early clinical applications and the elucidation of its mechanism of action. The following sections will delve into the quantitative data available from historical studies, detail the experimental protocols used to investigate its pharmacological properties, and visualize the key signaling pathways and experimental workflows.

Historical Development

The story of this compound begins with Dr. Frank M. Berger at the British Drug Houses in the 1940s. While initially searching for a preservative for penicillin, Berger synthesized a compound, 3-o-toloxy-1,2-propanediol, which he named myanesin, later known as this compound.[1][2] Serendipitously, he observed that this compound induced a state of profound but reversible muscle relaxation in laboratory animals, without causing loss of consciousness.[1][2] This discovery was a breakthrough, as it demonstrated the possibility of selectively targeting muscle tone at the level of the central nervous system.

This compound was introduced into clinical practice in the late 1940s and was marketed for the treatment of a variety of conditions characterized by muscle spasm and hypertonia. However, its clinical utility was limited by its short duration of action and poor oral bioavailability.[3] These limitations spurred further research to develop longer-acting derivatives, which ultimately led to the synthesis of meprobamate by Berger and Bernard Ludwig in the 1950s, a drug that would become a blockbuster tranquilizer.[3][4] Despite being largely replaced by newer agents, the study of this compound laid the fundamental groundwork for the development of a whole class of centrally acting muscle relaxants.

Quantitative Data

Historical literature on this compound provides some quantitative data on its efficacy and pharmacokinetics. While extensive modern clinical trial data with large patient cohorts is scarce, early studies offer valuable insights into its properties.

Efficacy in Animal Models

| Parameter | Animal Model | This compound Dose | Effect | Source |

| Polysynaptic Reflexes | Spinal Cats | 12.5-50 mg/kg | Dose-dependent reduction | Crankshaw & Raper, 1970 |

| Ventral Root Potentials (Polysynaptic component) | Chloralose-anaesthetized Cats | Dose sufficient to abolish polysynaptic reflexes | ~50% reduction | Crankshaw & Raper, 1970 |

Pharmacokinetics in Humans

Adverse Effects